molecular formula C5H12Cl2N2 B8708710 Bis(dimethylamino)dichloromethane CAS No. 108790-41-6

Bis(dimethylamino)dichloromethane

Cat. No.: B8708710
CAS No.: 108790-41-6
M. Wt: 171.07 g/mol
InChI Key: ACWFISNVROETAY-UHFFFAOYSA-N
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Description

Bis(dimethylamino)methane (chemical formula: (CH₃)₂N–CH₂–N(CH₃)₂) is an aliphatic tertiary amine derivative formed via the nucleophilic substitution reaction between dimethylamine and dichloromethane (DCM). This compound is primarily observed as a byproduct in synthetic procedures where DCM is used as a solvent in the presence of excess dimethylamine. The reaction mechanism involves the displacement of chlorine atoms by dimethylamino groups, leading to HCl accumulation, which can desilylate sensitive intermediates and reduce reaction yields . While structurally distinct from dichloromethane, its formation highlights the reactivity of DCM under amine-rich conditions.

Properties

CAS No.

108790-41-6

Molecular Formula

C5H12Cl2N2

Molecular Weight

171.07 g/mol

IUPAC Name

1,1-dichloro-N,N,N',N'-tetramethylmethanediamine

InChI

InChI=1S/C5H12Cl2N2/c1-8(2)5(6,7)9(3)4/h1-4H3

InChI Key

ACWFISNVROETAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(N(C)C)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium Hexafluorophosphate)

  • Structure: Contains a bis(dimethylamino)methylene group linked to a triazolo-pyridinium core and a hexafluorophosphate counterion.
  • Synthesis: Prepared via multi-step reactions involving bis(dimethylamino)methylene precursors.
  • Applications : Widely used as a peptide coupling reagent due to its ability to activate carboxylic acids for amide bond formation .

4,4'-Bis(dimethylamino)benzophenone

  • Structure: Aromatic compound with two dimethylamino groups attached to a benzophenone backbone.
  • Synthesis : Derived via Friedel-Crafts acylation or aromatic substitution reactions.
  • Applications: Used in photochemical studies and as an intermediate in dye synthesis. Its aromaticity contrasts with the aliphatic nature of bis(dimethylamino)methane .

4-(Dimethylamino)pyridine (DMAP)

  • Structure: Pyridine ring substituted with a dimethylamino group.
  • Applications : Acts as a catalyst in esterifications and acylations due to its strong nucleophilic character .

Para-Substituted Dimethylamino Derivatives

  • Examples : Fluorescent compounds such as 11e, 13e, and 15e (from ).
  • Properties: Exhibit narrow emission maxima (553–557 nm) in dichloromethane, attributed to electronic effects of para-substituted dimethylamino groups. These derivatives demonstrate higher quantum yields compared to aliphatic bis(dimethylamino)methane .

Chemical and Physical Property Comparison

Property Bis(dimethylamino)methane HATU 4,4'-Bis(dimethylamino)benzophenone DMAP
Solubility Polar, soluble in organic solvents Soluble in polar aprotic solvents Soluble in DCM, THF Soluble in DCM, THF
Reactivity Forms via DCM-dimethylamine reaction Stable under standard conditions Photoreactive Catalytic
Applications Byproduct to avoid Peptide coupling reagent Photochemical studies Esterification
Key Reference

Fluorescence Data of Para-Substituted Dimethylamino Derivatives ()

Compound Emission Maxima (nm) Quantum Yield (Φ) Reference
11e 553 0.85
13e 555 0.78
15e 557 0.82

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